molecular formula C21H15NO6 B11929584 4-amino-3,5-bis(4-carboxyphenyl)benzoic acid

4-amino-3,5-bis(4-carboxyphenyl)benzoic acid

Cat. No.: B11929584
M. Wt: 377.3 g/mol
InChI Key: RZDJXXKOFZKPMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-3,5-bis(4-carboxyphenyl)benzoic acid is an organic compound with the molecular formula C27H19NO6 It is characterized by the presence of amino and carboxyphenyl groups attached to a central benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3,5-bis(4-carboxyphenyl)benzoic acid typically involves multi-step organic reactions. One common method involves the reaction of 4-nitrobenzoic acid with suitable reagents to introduce the amino group, followed by further functionalization to attach the carboxyphenyl groups. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

4-amino-3,5-bis(4-carboxyphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxyphenyl groups can be reduced to form corresponding alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse range of derivatives.

Scientific Research Applications

4-amino-3,5-bis(4-carboxyphenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-3,5-bis(4-carboxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The amino and carboxyphenyl groups can participate in hydrogen bonding, electrostatic interactions, and coordination with metal ions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-3,5-bis(4-carboxyphenyl)benzoic acid is unique due to the presence of both amino and carboxyphenyl groups, which provide a versatile platform for chemical modifications and applications. Its ability to form stable coordination complexes and its potential use in various fields make it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C21H15NO6

Molecular Weight

377.3 g/mol

IUPAC Name

4-amino-3,5-bis(4-carboxyphenyl)benzoic acid

InChI

InChI=1S/C21H15NO6/c22-18-16(11-1-5-13(6-2-11)19(23)24)9-15(21(27)28)10-17(18)12-3-7-14(8-4-12)20(25)26/h1-10H,22H2,(H,23,24)(H,25,26)(H,27,28)

InChI Key

RZDJXXKOFZKPMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2N)C3=CC=C(C=C3)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.